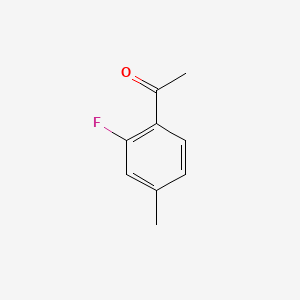

2'-Fluoro-4'-methylacetophenone

描述

The Significance of Fluorine Substitution in Aromatic Ketone Chemistry

The incorporation of fluorine into organic molecules, particularly aromatic ketones, is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. researchgate.net The fluorine atom, despite being similar in size to a hydrogen atom, possesses high electronegativity, which polarizes the carbon-fluorine (C-F) bond. nih.gov This strong and stable bond can significantly influence a molecule's properties. nih.gov

Key effects of fluorine substitution in aromatic ketones include:

Metabolic Stability : Fluorine can be used to block metabolic pathways. nih.gov By replacing a hydrogen atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, a C-F bond can prevent enzymatic degradation, thereby increasing the molecule's bioavailability and half-life. researchgate.netnih.gov

Binding Affinity : The electronegativity of fluorine can lead to more potent interactions with biological targets. researchgate.net It can alter the acidity or basicity of nearby functional groups, potentially forming stronger hydrogen bonds or other electrostatic interactions with enzyme active sites. nih.gov

Conformational Control : The presence of a fluorine atom can alter the preferred conformation of a molecule. This can lock the molecule into a specific three-dimensional shape that is more favorable for binding to a biological target, thus enhancing its potency. nih.gov

Physicochemical Properties : Fluorination can modify properties such as lipophilicity, which affects a drug's ability to cross cell membranes. researchgate.net While a single fluorine atom has a modest effect, more extensive fluorination, such as with a trifluoromethyl group, significantly increases lipophilicity. chemimpex.com

Overview of Acetophenone (B1666503) Derivatives as Research Scaffolds

Acetophenone and its derivatives are fundamental scaffolds in organic synthesis and drug discovery. nih.govnih.gov The basic structure, consisting of a phenyl ring attached to a methyl ketone, provides a robust and versatile platform for chemical modification. studyraid.com The ketone group acts as a "chemical handle," enabling a wide range of reactions such as nucleophilic additions, condensations, and reductions to build more complex molecular architectures. studyraid.com

Acetophenones are valuable precursors in the synthesis of numerous pharmaceuticals. nih.gov For instance, derivatives of acetophenone are key intermediates in the production of well-known drugs. studyraid.com The aromatic ring can be readily substituted with various functional groups to fine-tune the electronic properties and steric profile of the molecule, which is a critical aspect of structure-activity relationship (SAR) studies in drug development. studyraid.comrsc.org Researchers utilize the acetophenone framework to create libraries of compounds for screening against various biological targets, leading to the discovery of new therapeutic agents for conditions ranging from neurodegenerative diseases to inflammatory disorders. nih.govrsc.org

Scope and Research Trajectories Pertaining to 2'-Fluoro-4'-methylacetophenone

Current and future research involving this compound primarily focuses on its role as a key intermediate in the synthesis of novel, biologically active compounds. The specific arrangement of its substituents makes it an attractive starting material for creating targeted molecules in medicinal chemistry.

Research trajectories for this compound include:

Synthesis of Novel Heterocycles : The ketone functionality of this compound allows for cyclization reactions to form various heterocyclic systems. These structures are often core components of pharmacologically active molecules. For example, it can be a precursor for synthesizing flavonoid derivatives, which are known for a wide range of biological activities. academie-sciences.fr

Development of Kinase Inhibitors : Many kinase inhibitors feature a substituted aromatic core. The 2'-fluoro-4'-methylphenyl moiety can serve as a foundational piece of such inhibitors, with the fluorine atom potentially forming key interactions within the ATP-binding pocket of a target kinase.

Probing Structure-Activity Relationships : By incorporating the 2'-fluoro-4'-methylphenyl group into known active molecules, researchers can systematically study how this specific substitution pattern affects biological activity. This helps in understanding the precise interactions between a drug and its target, guiding the design of more potent and selective next-generation therapeutic agents.

The compound serves as a valuable building block, combining the established utility of the acetophenone scaffold with the beneficial properties conferred by fluorine substitution. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABHBXTLZNGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380968 | |

| Record name | 2'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29427-48-3 | |

| Record name | 2'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Methylacetophenone and Its Analogs

Classical and Modern Approaches to Acetophenone (B1666503) Synthesis

The foundation of acetophenone synthesis lies in classical reactions that have been refined over time for greater efficiency and selectivity.

Friedel-Crafts Acylation Strategies for Fluorinated Acetophenones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. sapub.org This reaction involves the introduction of an acyl group, such as an acetyl group, onto an aromatic ring. In the context of 2'-Fluoro-4'-methylacetophenone, the starting material is typically 3-fluorotoluene (B1676563). The reaction is carried out using an acylating agent, like acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.

Common Lewis acid catalysts include anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). tandfonline.comgoogle.com The catalyst polarizes the acylating agent, generating a highly electrophilic acylium ion that then attacks the electron-rich aromatic ring of 3-fluorotoluene. The fluorine and methyl groups on the ring direct the position of the incoming acetyl group.

A typical procedure involves dissolving 3-fluorotoluene and the acylating agent in a suitable solvent, such as dichloromethane (B109758) or 1,2-dichloroethane, and then adding the Lewis acid catalyst at a controlled temperature, often between -20°C and 50°C. google.com The reaction between m-fluorotoluene and trichloroacetyl chloride, for instance, is catalyzed by anhydrous aluminum trichloride (B1173362) to produce isomers that can be separated. google.com

Catalyst-Mediated Synthetic Pathways

The choice of catalyst is critical in Friedel-Crafts acylation, influencing both the reaction rate and the regioselectivity—the preference for substitution at a particular position on the aromatic ring. While traditional Lewis acids like aluminum chloride are effective, they are often required in stoichiometric amounts and can generate significant waste. sapub.org

Modern approaches focus on developing more efficient and reusable catalysts. Metal triflates, for example, have emerged as highly effective Lewis acid catalysts for Friedel-Crafts acylations. liv.ac.uk Copper(II) triflate (Cu(OTf)₂), in particular, has shown to be a potent catalyst for the acylation of activated aromatic compounds. liv.ac.uk

Trifluoromethanesulfonic acid (TfOH) is another powerful catalyst for C-acylation reactions. mdpi.com Its high acidity allows it to be used in catalytic amounts, making it a more environmentally friendly option compared to traditional Lewis acids. Research has shown that even a small amount of TfOH can effectively catalyze the acylation of aromatic compounds with high yields. mdpi.com The development of solid acid catalysts, such as porous acidic ionic liquid polymers, also presents a reusable and efficient alternative for acylation reactions. rsc.org

Advanced Synthetic Techniques

In the quest for more sustainable and efficient chemical processes, advanced synthetic techniques have been applied to the synthesis of acetophenones. These methods often lead to shorter reaction times, higher yields, and reduced environmental impact.

Microwave-Assisted Synthesis Protocols for Acetophenones

Microwave-assisted organic synthesis (MAOS) has gained considerable attention for its ability to dramatically accelerate reaction rates. researchgate.netcem.com In the synthesis of acetophenone derivatives, microwave irradiation can reduce reaction times from hours to mere minutes. scispace.comresearchgate.net

This technique involves heating the reaction mixture with microwave energy, which leads to rapid and uniform heating. researchgate.netcem.com For example, the condensation reaction between substituted acetophenones and aromatic aldehydes to form chalcones can be achieved in 60–120 seconds under microwave irradiation, with yields often exceeding 90%. researchgate.netresearchgate.net A mixture of a substituted acetophenone and an aldehyde in a suitable solvent, often with a catalytic amount of acid or base, is irradiated in a dedicated microwave reactor. scispace.comnih.gov This rapid heating not only speeds up the reaction but can also lead to cleaner products with fewer side reactions. rasayanjournal.co.in

| Reactants | Catalyst/Conditions | Time (Conventional) | Time (Microwave) | Yield (Conventional) | Yield (Microwave) |

| o-hydroxy acetophenone + aromatic aldehydes | Anhydrous K₂CO₃ | - | 3-5 min | - | 85-90% |

| acetophenone derivatives + aldehydes | Boric acid, solvent-free | - | 40 min | - | High |

| 4-morpholinoacetophenone + benzaldehydes | Basic ethanolic solvent | - | - | - | High |

This table summarizes the significant reduction in reaction time and improvement in yields achieved with microwave-assisted synthesis compared to conventional heating methods for various acetophenone derivatives.

Solvent-Free Reaction Conditions and Their Impact on Yield and Selectivity

Solvent-free, or solid-state, reactions represent a significant step towards greener chemistry. mdpi.compsu.edugeneseo.edu By eliminating the need for often toxic and expensive organic solvents, these methods reduce waste and simplify the purification process. jacsdirectory.com

In the context of acetophenone synthesis, solvent-free conditions often involve grinding the reactants together, sometimes with a solid catalyst. jacsdirectory.comresearchgate.net For instance, the Claisen-Schmidt condensation to form chalcones can be carried out by grinding an acetophenone and a benzaldehyde (B42025) with a solid base like sodium hydroxide (B78521). acs.orgrsc.org This method has been shown to produce high yields of pure products. researchgate.netacs.org The absence of a solvent can also influence the selectivity of a reaction, sometimes favoring the formation of a specific isomer. The success of these solvent-free syntheses can be correlated with the physical properties of the products, such as their melting points. acs.org

Application of Ionic Liquids in Synthesis

Ionic liquids, which are salts that are liquid at or near room temperature, have emerged as versatile solvents and catalysts in organic synthesis. tandfonline.comresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to traditional volatile organic solvents. tandfonline.comresearchgate.net

In Friedel-Crafts acylation reactions, ionic liquids can act as both the solvent and the catalyst, leading to enhanced reaction rates, conversions, and selectivities. tandfonline.comresearchgate.net Lewis acidic ionic liquids, in particular, can catalyze the acylation of both activated and deactivated aromatic compounds. tandfonline.com For example, the acylation of fluorobenzene (B45895) with chloroacetyl chloride can be successfully carried out in an ionic liquid, providing a simpler and more environmentally friendly process. google.com Furthermore, the use of ionic liquids can facilitate the separation and recycling of the catalyst system. liv.ac.ukpku.edu.cn The electroreduction of acetophenone has also been studied in ionic liquids, demonstrating their potential in electrochemical applications. rsc.org

| Ionic Liquid System | Reactants | Product | Key Findings |

| [emim]Cl–AlCl₃ | Activated and deactivated aromatics | Ketones | High yield and regioselectivity at ambient temperatures. liv.ac.uk |

| [bmim][BF₄] with Cu(OTf)₂ | Benzoyl chloride and anisole | Methoxybenzophenone | Quantitative conversion within 1 hour, higher regioselectivity than conventional solvents. liv.ac.uk |

| [BMMIM][BF₄] and [BMPyrd][TFSI] | Acetophenone (electroreduction) | Dimer, 2-hydroxy-2-phenylpropionic acid | Product distribution is influenced by the ionic liquid and proton availability. rsc.org |

| [OMIM]Cl | Acetophenone (cathodic coupling) | Pinacols | Feasible recycling of the electrolyte and high diastereoselectivity. thescipub.com |

This table illustrates the diverse applications of ionic liquids in the synthesis and transformation of acetophenones, highlighting their role in enhancing reaction outcomes and enabling greener processes.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methylacetophenone

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions introduce an electrophile to an aromatic ring. In the case of 2'-Fluoro-4'-methylacetophenone, the substitution pattern is influenced by the directing effects of the existing substituents. The methyl group is an activating, ortho-para director, while the fluorine atom is a deactivating, ortho-para director. The acetyl group is a deactivating, meta-director. The outcome of EAS reactions on this molecule will therefore depend on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com The regioselectivity of the substitution on this compound would be a result of the combined directing effects of the fluoro, methyl, and acetyl groups.

Condensation Reactions and Derivative Formation

The acetyl group of this compound provides a reactive site for various condensation reactions, leading to the formation of a wide array of derivatives. These reactions typically involve the reaction of the enol or enolate of the ketone with an electrophilic partner.

Claisen-Schmidt Condensation Leading to Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone, known as a chalcone. wikipedia.org this compound can react with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield chalcone derivatives. taylorandfrancis.commagritek.com

The reaction mechanism involves the deprotonation of the α-carbon of this compound by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to afford the stable, conjugated chalcone. magritek.com The use of microwave irradiation in the presence of a catalyst like boric acid has been shown to be an efficient and environmentally friendly method for this transformation. nih.govresearchgate.netmdpi.com

The synthesized chalcones, which incorporate the 2-fluoro-4-methylphenyl moiety, are of interest due to the diverse biological activities exhibited by chalcone derivatives. researchgate.net

Table 1: Examples of Claisen-Schmidt Condensation with this compound Analogs

| Acetophenone (B1666503) Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

| 4-Methoxyacetophenone | Various aromatic aldehydes | Boric acid, microwave | α,β-Unsaturated ketones | researchgate.net |

| 2-Acetylthiazole | Phenylacetaldehyde | Base | (2E)-1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-ones | taylorandfrancis.com |

| Acetone | 4-Fluorobenzaldehyde | NaOH, ethanol | 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one | magritek.com |

| 4-Methylacetophenone | Sugar Aldehyde | Various bases | Glucalpropenone and Glucal aldehyde | researchgate.net |

Mannich Reaction and Related Aminomethylation Processes

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. adichemistry.comorganic-chemistry.org This reaction results in the formation of a β-aminocarbonyl compound, known as a Mannich base. adichemistry.com

The mechanism begins with the formation of an iminium ion from the reaction of the aldehyde and the amine. adichemistry.comchemistrysteps.com The enol form of this compound then attacks the iminium ion to produce the Mannich base. adichemistry.com These products are valuable synthetic intermediates and have shown a range of biological activities. ias.ac.in For instance, 4-methylacetophenone has been shown to react with aromatic aldehydes and amines to produce 1-(4-methylphenyl)-3-aryl-3-arylamino-1-propanones. jlu.edu.cn

Nucleophilic Aromatic Substitution (SNAr) Pathways and Reactivity

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the context of derivatives of this compound, particularly in its chalcone forms, the fluorine atom can be susceptible to nucleophilic attack.

The presence of the carbonyl group in the chalcone structure, conjugated with the aromatic ring, enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. acgpubs.org The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a nucleophile. libretexts.orgyoutube.com The rate of SNAr reactions is often dependent on the nature of the solvent and the electronic and steric factors of the reactants. acgpubs.org For example, in the synthesis of fluoro-substituted chalcones, the use of methanol (B129727) as a solvent can lead to a competing SNAr reaction where a methoxy (B1213986) group replaces the fluorine atom, especially with di- and tri-fluorinated benzaldehydes. Using a solvent like THF can suppress this side reaction. acgpubs.org

The mechanism of SNAr involves the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The departure of the leaving group then restores the aromaticity of the ring. masterorganicchemistry.com

Metal-Mediated and Metal-Catalyzed Transformations

Metal-mediated and metal-catalyzed reactions offer powerful tools for the functionalization of aromatic compounds like this compound. These reactions can facilitate transformations that are otherwise difficult to achieve. Main group metals and transition metals have been employed to activate C-H and C-F bonds in fluoroarenes. nih.gov

For instance, main-group metal complexes, such as those of lithium, sodium, zinc, and aluminum, can be used for regioselective metalation of fluoroarenes. nih.gov These metalated intermediates can then be trapped with various electrophiles to introduce new functional groups. The reactivity and regioselectivity of these reactions are often influenced by the nature of the metal, ligands, and reaction conditions. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also widely used for the synthesis of complex molecules from aryl halides. taylorandfrancis.com While direct metal-catalyzed transformations on this compound itself are not extensively detailed in the provided context, the principles of such reactions on similar fluoroaromatic compounds suggest potential pathways for its further derivatization.

Photochemical Reactions and Photoenolization Dynamics

The photochemistry of acetophenone and its derivatives is a well-studied area, with photoenolization being a key process for ortho-alkyl substituted acetophenones. sciepub.comsciepub.com Upon absorption of light, this compound can be excited to a higher energy state. For o-methyl acetophenones, this can lead to an intramolecular hydrogen atom transfer from the methyl group to the carbonyl oxygen, forming a short-lived photoenol. researchgate.net

This photoenol is a reactive intermediate that can participate in various subsequent reactions, including cycloadditions. researchgate.net The efficiency of photoenolization and the lifetime of the resulting enol are influenced by the substitution pattern on the aromatic ring. Theoretical studies on related compounds like 2-Methoxy-6-methylacetophenone have shown that the proton transfer for photoenolization is facile on the triplet excited state surface. researchgate.net

The photochemical behavior of this compound is an area for further investigation, with potential applications in photochemistry and materials science. semanticscholar.orgmdpi.com

Studies on Excited State Behavior and Reaction Mechanisms

The excited state behavior of aromatic ketones is a well-studied area of photochemistry, with acetophenone serving as a prototypical example. While specific detailed studies on the excited state dynamics and reaction mechanisms of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the established principles of photochemistry and the known effects of its substituents on the acetophenone core.

Upon absorption of ultraviolet light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Aromatic ketones like acetophenone are known to undergo rapid and efficient intersystem crossing (ISC) from the initially formed singlet excited state to the corresponding triplet state (T₁), with quantum yields approaching unity. This process is typically very fast, occurring on the picosecond timescale. The photochemistry of this compound is therefore expected to be dominated by the reactivity of its lowest triplet state.

The nature of the lowest triplet state, whether it is n,π* or π,π, is crucial in determining the subsequent photochemical pathways. For acetophenone itself, the lowest triplet state is generally considered to be of n,π character. This state can be simplistically viewed as having an excited electron in a π* orbital and a half-vacant non-bonding n-orbital on the carbonyl oxygen. This electronic configuration imparts radical-like reactivity to the carbonyl oxygen.

Expected Photochemical Reactions:

Based on the general reactivity of triplet n,π* states of acetophenones, this compound is expected to undergo several photochemical reactions, primarily Norrish Type I and Norrish Type II reactions, as well as photoreduction in the presence of suitable hydrogen donors.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the methyl group) to form an acyl radical and a methyl radical. wikipedia.org

Reaction: C₉H₉FO (this compound) + hν → [C₉H₉FO]* (Excited State) → C₈H₆FO• (2-Fluoro-4-methylbenzoyl radical) + •CH₃ (Methyl radical)

The resulting radicals can then undergo various secondary reactions, such as recombination, decarbonylation of the acyl radical to form a 2-fluoro-4-methylphenyl radical, or hydrogen abstraction from the solvent.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgchem-station.com For this compound, this pathway is not possible as it lacks γ-hydrogens on the acetyl group. However, if the alkyl chain were longer (e.g., in a butyrophenone (B1668137) derivative), this would be a significant pathway.

Photoreduction: In the presence of a hydrogen-donating solvent (e.g., isopropanol) or other hydrogen donors, the excited triplet state of this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. northwestern.eduslideshare.net Dimerization of this radical would lead to the formation of a pinacol.

Reaction: [C₉H₉FO]* + R-H (Hydrogen Donor) → C₉H₁₀FO• (Ketyl Radical) + R• 2 x C₉H₁₀FO• → Pinacol Product

The efficiency of these photoreactions is influenced by factors such as the solvent polarity and the wavelength of the excitation light. studyraid.com

Conformational Influence on Reactivity:

Recent studies on 2'-fluoro-substituted acetophenone derivatives have revealed a strong preference for the s-trans conformation, where the carbonyl group is oriented away from the fluorine-substituted ring. nih.gov This conformational preference is driven by steric and electronic factors. The through-space spin-spin coupling observed between the acetyl protons (Hα) and the fluorine atom (¹⁹F) in NMR studies provides clear evidence for this conformational lock. nih.gov This fixed conformation could influence the accessibility of the excited carbonyl group to external reactants and may affect the rates and efficiencies of intermolecular photochemical reactions.

Hypothetical Photophysical Data:

| Property | Expected Value/Range | Reference Compound |

| Absorption Maxima (λ_max) | 245 nm, 280 nm | Acetophenone photochemcad.com |

| Triplet Energy (E_T) | 70-74 kcal/mol | Substituted Acetophenones acs.org |

| Intersystem Crossing Rate (k_ISC) | > 10¹⁰ s⁻¹ | Acetophenone researchgate.net |

| Phosphorescence Maximum (λ_phos) | 400-420 nm | Acetophenone researchgate.net |

| Triplet Lifetime (τ_T) | 1-100 µs (in solution) | Substituted Acetophenones csic.es |

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methylacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2'-Fluoro-4'-methylacetophenone by providing detailed information about the chemical environment of its constituent atoms.

Proton and carbon NMR spectra offer a comprehensive view of the hydrocarbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The methyl group protons of the acetophenone (B1666503) moiety usually appear as a sharp singlet. The protons of the methyl group on the aromatic ring also produce a singlet. The aromatic protons exhibit more complex splitting patterns due to spin-spin coupling with each other and with the adjacent fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the carbonyl carbon, the methyl carbons, and the carbons of the aromatic ring. The carbon atoms are distinguished based on their chemical shifts, which are influenced by their local electronic environment.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Acetyl group (-COCH₃) | ~2.5-2.6 | ~28-30 |

| Methyl group (-CH₃) | ~2.3-2.4 | ~20-22 |

| Aromatic protons | ~6.9-7.8 | - |

| Aromatic carbons | - | ~115-165 |

| Carbonyl carbon (C=O) | - | ~195-200 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for the structural elucidation of this compound. pupiq.net Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR detection. pupiq.net The chemical shift of the fluorine atom provides direct insight into its electronic environment on the aromatic ring. The coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (nJCF) further confirms its position relative to other substituents on the benzene (B151609) ring. The ¹⁹F NMR spectrum typically shows a single multiplet, with its chemical shift and coupling constants being characteristic of a fluorine atom positioned ortho to an acetyl group and meta to a methyl group.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The fragmentation pattern, which includes characteristic losses of small neutral molecules or radicals, provides valuable structural information. For this compound, common fragments would likely result from the loss of a methyl group ([M-CH₃]⁺) or the acetyl group ([M-COCH₃]⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of the compound by distinguishing it from other molecules with the same nominal mass. nih.gov For this compound (C₉H₉FO), HRMS would confirm this exact elemental composition, providing definitive proof of its identity.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scispec.co.ththermofisher.com In the context of this compound, LC/MS can be utilized for several purposes. It can be used to analyze the purity of a sample by separating the target compound from any impurities or byproducts from a chemical reaction. Furthermore, LC/MS is instrumental in reaction monitoring, allowing chemists to track the progress of a synthesis that produces or consumes this compound. chromatographytoday.com The use of volatile buffers and appropriate solvents is crucial for successful LC/MS analysis, as non-volatile salts can interfere with the ionization process. waters.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups within a molecule. These methods probe the quantized vibrational energy levels of molecular bonds. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment. Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light, where the energy shift in the scattered photons corresponds to the vibrational frequencies of the molecule; a change in polarizability is required for a vibration to be Raman active. Together, they provide a comprehensive vibrational fingerprint of a compound.

For this compound, no specific, publicly available experimental or computational IR and Raman spectra have been identified. However, a detailed analysis would be expected to reveal characteristic vibrational modes. Studies on similarly substituted acetophenones, such as 4-hydroxy-3-methylacetophenone and 4-chloro-2-bromoacetophenone, provide a basis for predicting these modes using computational methods like Density Functional Theory (DFT). nih.govd-nb.info

A theoretical vibrational analysis of this compound would focus on several key regions:

Carbonyl (C=O) Stretching: This is one of the most intense and characteristic bands in the IR spectrum of a ketone, typically appearing in the 1650-1700 cm⁻¹ region. Its exact position is sensitive to electronic effects of the aromatic ring substituents.

Aromatic Ring Vibrations: The benzene ring gives rise to a series of bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Methyl Group (CH₃) Vibrations: Symmetric and asymmetric stretching and bending modes of the acetyl and aryl methyl groups would be expected in the 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively.

Carbon-Fluorine (C-F) Stretching: The C-F stretching vibration is typically strong in the IR spectrum and is expected to appear in the 1000-1350 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy would be crucial for a complete assignment of vibrational modes, as some vibrations may be strong in one technique and weak or absent in the other. researchgate.net

Table 1: Predicted Prominent Vibrational Modes for this compound This table is predictive, based on characteristic group frequencies, as specific experimental data is not available.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methyl C-H Stretch | 2850 - 2960 | Medium | Strong |

| Carbonyl C=O Stretch | 1650 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1000 - 1350 | Strong | Weak |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. UV-Vis spectroscopy measures the absorption of photons that promote electrons from a ground electronic state to an excited state. For aromatic ketones like this compound, the key electronic transitions are typically the π→π* transitions associated with the benzene ring and the n→π* transition of the carbonyl group.

No specific experimental UV-Vis or fluorescence spectra for this compound are available in the searched literature. However, studies on other substituted acetophenones show that the position and intensity of absorption bands are influenced by substituents on the aromatic ring. mun.ca For instance, the main absorption bands for acetophenone itself are observed around 240 nm (π→π) and 280 nm (π→π), with a weaker n→π* band around 320 nm. nist.gov The presence of the fluoro and methyl groups on the ring in this compound would be expected to cause shifts (either bathochromic or hypsochromic) in these absorption maxima due to their electronic effects.

Fluorescence spectroscopy measures the emission of light as a molecule relaxes from an excited electronic state back to the ground state. Many aromatic ketones exhibit weak fluorescence or undergo efficient intersystem crossing to the triplet state, leading to phosphorescence. The fluorescence properties, including quantum yield and lifetime, would be sensitive to the molecular structure and environment. While studies on other fluorinated compounds have explored their fluorescence properties, specific data for this compound is lacking. sigmaaldrich.com

Table 2: Predicted Electronic Transitions for this compound This table is predictive, based on the known spectra of analogous compounds, as specific experimental data is not available.

| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |

| π→π | Benzene Ring | 230 - 290 |

| n→π | Carbonyl Group | 300 - 330 |

Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure

Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometric structure (bond lengths, bond angles, and torsion angles) of molecules in the gas phase. It involves scattering a beam of high-energy electrons off the molecules and analyzing the resulting diffraction pattern.

A literature search reveals no studies utilizing GED to determine the structure of this compound. Such an investigation would provide definitive information on the planarity of the molecule, the orientation of the acetyl group relative to the aromatic ring, and the precise structural parameters free from intermolecular interactions present in the solid state or solution. This data would be invaluable for benchmarking computational chemistry methods.

Rotational Spectroscopy for Conformational and Internal Dynamics Studies

Microwave or rotational spectroscopy is a high-resolution technique that measures the transitions between quantized rotational energy levels of a molecule in the gas phase. It provides highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, one can derive precise molecular structures, determine conformational preferences, and study internal dynamics, such as the internal rotation of methyl groups.

There are no dedicated rotational spectroscopy studies available for this compound. However, research on the related molecule 4'-methylacetophenone (B140295) demonstrates the power of this technique. ru.nl For this compound, a rotational spectroscopy study would be expected to:

Confirm Conformational Preferences: A study on 2'-fluoro-substituted acetophenone derivatives using NMR spectroscopy has suggested that they exclusively adopt an s-trans conformation (where the carbonyl oxygen is anti to the fluorine atom) in solution. nih.gov Rotational spectroscopy could confirm if this preference holds for the isolated molecule in the gas phase.

Characterize Internal Rotation: The technique could resolve the fine spectral splittings caused by the internal rotation of both the acetyl methyl group and the para-methyl group, allowing for the determination of the energy barriers to their rotation.

Determine a Precise Molecular Structure: By analyzing the spectra of different isotopologues (e.g., ¹³C substitutions), a precise experimental (rₛ or r₀) structure could be determined and compared with theoretical calculations.

Such a study would provide fundamental insights into the interplay of steric and electronic effects on the structure and dynamics of this molecule.

Computational and Theoretical Chemistry Studies on 2 Fluoro 4 Methylacetophenone

Ab Initio and Density Functional Theory (DFT) Calculations of Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure of molecules from first principles, without the need for empirical parameters. arxiv.orgethz.ch For 2'-Fluoro-4'-methylacetophenone, these calculations are crucial for understanding the distribution of electrons within the molecule, which in turn dictates its chemical properties and reactivity.

DFT methods, in particular, have become a cornerstone for electronic structure calculations in both biological and materials science. e-bookshelf.de These methods are implemented using various strategies, such as atomic basis sets and plane-wave basis sets. e-bookshelf.de The development of advanced functionals, like those including long-range exchange (e.g., B97D) and corrections for proper asymptotic behavior (e.g., CAM-B3LYP), has improved the accuracy of DFT in modeling intermolecular interactions and charge separation processes. e-bookshelf.de

Furthermore, these computational studies can predict various electronic properties, such as dipole moments and molecular orbital energies (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity and spectroscopic behavior. The accuracy of these predictions is continually improving with the development of more sophisticated functionals and methodologies that aim to approach the exact solution for the electronic structure. e-bookshelf.dearxiv.org

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. This is critical as the conformation of a molecule often dictates its biological activity and physical properties.

Computational methods, particularly DFT, are employed to explore the potential energy surface of the molecule. By rotating the acetyl group relative to the phenyl ring, a conformational energy landscape can be generated. For related 2'-fluoro-substituted acetophenone (B1666503) derivatives, studies have shown a strong preference for the s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. nih.gov This preference is attributed to the minimization of repulsive forces between the polar C=O and C-F bonds. nih.gov

The energy landscape reveals the energy barriers between different conformations. nih.gov For this compound, the rotation of the acetyl group is a key conformational degree of freedom. The relative energies of the planar s-cis and s-trans conformers, as well as any non-planar transition states, can be calculated. These calculations often show that the s-trans conformer is significantly more stable than the s-cis conformer, where the fluorine and oxygen atoms would be in close proximity, leading to strong electrostatic repulsion. nih.gov

Solvent effects can also be incorporated into these models to understand how the conformational preferences might change in different environments. nih.gov Studies on similar molecules have shown that while the s-trans conformer is generally preferred, the polarity of the solvent can influence the energy difference between conformers. nih.govrsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this includes predicting NMR chemical shifts and coupling constants, as well as vibrational frequencies.

DFT calculations can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR spectra. A notable feature in 2'-fluoro-substituted acetophenones is the observation of through-space spin-spin couplings between the fluorine atom and the protons of the acetyl group's methyl rotor (Hα–F), as well as the acetyl carbon (Cα–F). nih.gov The magnitude of these coupling constants is highly dependent on the distance and orientation between the interacting nuclei, making them a sensitive probe of molecular conformation. nih.gov Computational models can predict these coupling constants, and their agreement with experimental values provides strong evidence for the preferred conformation in solution. nih.gov

For instance, the observation of significant ⁵J(Hα, F) and ⁴J(Cα, F) couplings in related compounds strongly supports the exclusive presence of the s-trans conformer. nih.gov Furthermore, computational studies can model how these coupling constants vary with the dielectric constant of the solvent, a trend that has been experimentally verified. nih.gov

Vibrational spectroscopy, such as infrared (IR) and Raman, is another area where computational predictions are valuable. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. Comparing the calculated vibrational spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular vibrations.

Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction pathways and the characterization of transition states. While specific reaction modeling for this compound is not extensively detailed in the provided search results, the general principles can be applied.

For any chemical transformation involving this compound, such as its synthesis or subsequent reactions, computational methods can be used to map out the potential energy surface connecting reactants, transition states, and products. This allows for the determination of activation energies, which are crucial for understanding reaction rates and mechanisms.

For example, in the synthesis of this compound, theoretical modeling could be used to investigate the mechanism of the acylation reaction, identifying the key intermediates and transition states. Similarly, if the compound is used as an intermediate in the synthesis of pharmaceuticals, modeling its subsequent reactions can help in optimizing reaction conditions and predicting potential byproducts. fishersci.se

The characterization of transition states is a key aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the feasibility of a reaction pathway. Computational methods can locate these transition states and calculate their vibrational frequencies to confirm their identity (a single imaginary frequency).

Investigation of Intramolecular Interactions and Fluorine Effects

The fluorine atom in this compound introduces several interesting intramolecular interactions that can be investigated using computational methods. The high electronegativity and the presence of lone pairs on the fluorine atom can lead to various non-covalent interactions. nih.gov

One of the most significant effects is the stereoelectronic influence of the C-F bond. The strong dipole moment of this bond plays a crucial role in determining the conformational preferences of the molecule, as discussed earlier. nih.gov The repulsion between the C-F dipole and the carbonyl group dipole is a major factor favoring the s-trans conformation. nih.gov

Computational studies allow for the detailed analysis of these weak interactions through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. These methods can identify and characterize bond critical points and orbital interactions that provide evidence for such intramolecular forces.

Studies on Internal Rotation Barriers and Torsional Motion

The internal rotation of the methyl groups in this compound, both the acetyl methyl group and the ring methyl group, represents a form of large-amplitude motion that can be studied computationally. These studies focus on determining the energy barriers that hinder free rotation.

For the acetyl methyl group, the torsional barrier is influenced by the electronic environment of the carbonyl group and steric interactions with the adjacent part of the molecule. Computational methods can calculate this barrier by rotating the methyl group and mapping the change in energy. For a similar molecule, 4-methylacetophenone, the torsional barrier of the acetyl methyl group was found to be significantly high. aip.org

The internal rotation of the methyl group on the phenyl ring is also a topic of interest. The height and shape of the potential barrier for this rotation are sensitive probes of the electronic effects of the substituents on the ring. aip.org In 4-methylacetophenone, the barrier to internal rotation of the ring methyl group is relatively low. aip.org The presence of the fluorine atom in the 2'-position in this compound would be expected to influence this barrier due to both steric and electronic effects.

Computational studies can predict the V₃ potential barrier, which is the dominant term for a methyl group attached to an asymmetric frame. nih.gov These calculated barriers can be compared with experimental values obtained from techniques like microwave spectroscopy, providing a stringent test of the computational models. aip.orgresearchgate.netmdpi.com The interplay between theory and experiment is crucial for accurately determining these dynamic properties. nih.gov

Applications in Advanced Materials Research

Utilization in Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

There is no specific information available in the reviewed literature that details the use of 2'-Fluoro-4'-methylacetophenone in the synthesis or formulation of Organic Light-Emitting Diodes (OLEDs) or other electronic materials.

Generally, materials used in OLEDs are complex organic molecules designed to have specific photophysical and charge-transport properties. These often include derivatives of carbazole, fluorene, and other polycyclic aromatic hydrocarbons. While fluorinated groups are sometimes incorporated into OLED materials to tune their electronic properties, there is no indication that this compound serves as a common precursor or building block for such materials. Research in this area is extensive, with a focus on developing efficient and stable emitters, hosts, and transport layer materials. mdpi.commdpi.com

Role in the Synthesis of Metal-Organic Frameworks (MOFs)

No literature was found that describes the use of this compound as a ligand or modulator in the synthesis of Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Typically, these ligands are multidentate, containing two or more coordinating groups such as carboxylates, phosphonates, or nitrogen heterocycles. While functionalized aromatic compounds are common, there is no evidence to suggest that this compound is employed for this purpose. Research on MOFs focuses on their applications in gas storage and separation, catalysis, and sensing, with ligand design being a key area of investigation.

Applications as Sensitizers in Chemical and Industrial Processes

There is no specific information to suggest that this compound is used as a sensitizer (B1316253) in chemical or industrial processes.

Chemical sensitizers are substances that facilitate a chemical reaction, often by absorbing light energy (photosensitizers) and transferring it to other molecules. While acetophenone (B1666503) and its derivatives can act as photosensitizers in certain photochemical reactions, the specific application of this compound in this context is not documented.

Development of Novel Polymeric Materials

The scientific literature does not provide specific examples or detailed research findings on the use of this compound in the development of novel polymeric materials.

Fluorinated polymers are a significant class of materials known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. nih.govwikipedia.orgpolysciences.comyoutube.com These polymers are typically synthesized from fluorinated monomers like tetrafluoroethylene (B6358150) or vinylidene fluoride. While it is conceivable that derivatives of this compound could be synthesized to act as monomers for polymerization, there is no available research to indicate that this is a current area of development. The synthesis of polymers from acetophenone derivatives is not a commonly reported route for creating novel polymeric materials.

Applications in Medicinal and Agrochemistry Research

Role as an Intermediate in Pharmaceutical Synthesis and Drug Discovery

2'-Fluoro-4'-methylacetophenone is primarily recognized as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. fishersci.se The presence of the fluorine atom can enhance metabolic stability, binding affinity, and the lipophilicity of target molecules, which are desirable properties in drug candidates. Its structural analog, 2-Fluoro-4-methylaniline, is also a crucial intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com

The acetophenone (B1666503) moiety provides a reactive handle for a variety of chemical transformations. A common and significant reaction is the Claisen-Schmidt condensation, where the acetophenone reacts with an aldehyde to form a chalcone (B49325). nih.govresearchgate.net These chalcones are, in turn, versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, which are known to possess a wide array of pharmacological activities. pharmatutor.orgresearchgate.netjocpr.com The utility of this compound lies in its ability to introduce a fluorinated methyl-phenyl scaffold into these larger, more complex structures, which are then investigated for their therapeutic potential.

| Precursor Compound | Reaction Type | Resulting Compound Class | Significance | References |

|---|---|---|---|---|

| This compound | Claisen-Schmidt Condensation | Chalcones | Chalcones are key intermediates for synthesizing various heterocyclic compounds and exhibit their own biological activities. | nih.govresearchgate.net |

| Chalcones (derived from this compound) | Cyclization with Hydrazines | Pyrazoles / Pyrazolines | Pyrazoles are a well-known class of heterocyclic compounds with broad pharmacological applications. | pharmatutor.orgresearchgate.netjocpr.com |

Investigation of Bioactive Properties of Derivatives

Research has focused on synthesizing derivatives from this compound and related structures to explore a range of biological effects. The primary strategy involves using it as a scaffold to build more elaborate molecules, such as chalcones and pyrazoles, which are then tested for specific therapeutic or agrochemical activities.

| Derivative Class | Biological Activity | Key Research Findings | References |

|---|---|---|---|

| Chalcones & Pyrazoles | Anti-inflammatory | Derivatives of a structurally similar compound, 4'-fluoro-2'-hydroxyacetophenone (B74785), showed significant anti-inflammatory and analgesic activities. | researchgate.net |

| Methylflavones | Anti-inflammatory | 2'-methylflavone and 3'-methylflavone (B13976349), which can be synthesized from acetophenone precursors, show strong anti-inflammatory properties. | nih.govmdpi.com |

| Fluorinated Chalcones | Anticancer | Fluorinated chalcones have been synthesized and shown to possess in vitro antitumor activities, with some compounds demonstrating high efficacy against human cancer cell lines. | nih.gov |

| Fluorinated Nucleosides | Anticancer / Antiviral | While not direct derivatives, the synthesis of fluorinated nucleosides with anticancer and antiviral properties highlights the importance of the fluoro-aromatic motif in drug design. | nih.govnih.govnih.govnih.gov |

| Chalcones & Pyrazoles | Antimicrobial / Antibacterial | Chalcones and their pyrazoline derivatives exhibit a broad spectrum of antimicrobial activities. | pharmatutor.orgjocpr.comnih.gov |

| Fluorinated Pyrazole (B372694) Analogs | Acaricidal | Fluorinated tebufenpyrad (B1682729) analogs, which are pyrazole-based, have shown acaricidal activity comparable to or better than commercial agents. | researchgate.net |

| Diamide (B1670390) Compounds | Acaricidal | Novel diamide compounds that incorporate a pyrazole moiety have demonstrated good acaricidal activity against Tetranychus cinnabarinus. | mdpi.com |

Derivatives originating from fluorinated acetophenones have been investigated for their potential to mitigate inflammation. A study focusing on chalcones and their corresponding dihydropyrazole derivatives synthesized from the closely related 4'-fluoro-2'-hydroxyacetophenone demonstrated significant anti-inflammatory and analgesic properties. researchgate.net Specifically, a monomethoxy-substituted chalcone and its dihydropyrazole derivative were identified as the most potent compounds in the series. researchgate.net Furthermore, research into methyl derivatives of flavones, which can be synthesized from acetophenone precursors, has shown that compounds like 2'-methylflavone and 3'-methylflavone possess strong anti-inflammatory activity. nih.govmdpi.com These findings underscore the potential of using the this compound scaffold to develop new anti-inflammatory agents.

The development of novel anticancer agents often utilizes fluorinated scaffolds to enhance efficacy. Fluorinated chalcones, which can be directly synthesized from this compound, have been evaluated for their antitumor activities. nih.gov One study reported that a 6-fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone was the most effective compound tested against a panel of 39 human cancer cell lines. nih.gov Although not direct derivatives, the synthesis of various fluorinated nucleoside analogs, such as 2'-F-4'-seleno-ara-C and 1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosine, has yielded compounds with highly potent anticancer activity. nih.govnih.gov These examples highlight the strategic importance of incorporating a fluoro-aromatic moiety, available from precursors like this compound, in the design of new anticancer drugs.

While direct antiviral studies on simple derivatives of this compound are not extensively documented, the synthesis of more complex heterocyclic systems from this precursor is a relevant strategy. Pyrazole derivatives, which can be synthesized from chalcones, are known to be investigated for a wide range of biological activities, including antiviral effects. jocpr.com The broader class of fluorinated nucleosides and carbocyclic nucleoside analogs has demonstrated significant activity against a variety of viruses, including herpes, flaviviruses, and HIV. nih.govnih.gov For instance, the synthesis of 2-halo-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenines has been described for their biologic activity, with some derivatives showing slight activity against HIV in cell culture. nih.gov This suggests that this compound could serve as a starting point for the synthesis of more complex fluorinated compounds with potential antiviral applications.

The chalcone and pyrazole derivatives that can be synthesized from this compound are widely recognized for their antimicrobial properties. researchgate.netpharmatutor.org Chalcones possess a reactive α,β-unsaturated keto group that is often responsible for their biological effects, which include antibacterial and antifungal activity. pharmatutor.orgnih.gov Studies have shown that chalcones are often more effective antimicrobials than the corresponding flavanones. nih.gov Subsequent cyclization of these chalcones into pyrazoline derivatives often retains or enhances this activity. jocpr.com For example, a series of pyrazole derivatives synthesized from indolyl chalcones were successfully screened for their in-vitro antibacterial potential against various bacterial strains. jocpr.com

In the field of agrochemistry, derivatives of this compound have been explored for their potential as acaricides (pesticides that kill mites and ticks). Research into new fluorinated analogs of tebufenpyrad, a commercial pyrazole-based acaricide, showed that these compounds display strong acaricidal activity, in some cases better than the commercial product. researchgate.net This highlights the value of the fluorinated pyrazole scaffold, which can be accessed from this compound.

Structure-activity relationship (SAR) studies indicate that specific structural features are crucial for activity. For instance, in a series of novel diamide compounds containing a pyrazole ring, the type and position of substituents significantly influenced their insecticidal and acaricidal activities. mdpi.com Compounds with a methyl group at the 2-position of a phenyl ring showed better acaricidal activity than those with a methoxy (B1213986) group. mdpi.com In other classes of compounds, like natural monoterpenes, the presence of free alcoholic or phenolic groups was correlated with the most potent acaricidal activity, suggesting that functional groups capable of hydrogen bonding can be critical for efficacy. nih.gov The lipophilic nature of the hydrocarbon skeleton combined with the hydrophilic character of functional groups is also a key factor in the activity of phytochemicals against mites. researchgate.net These principles can guide the rational design of new acaricides based on the this compound framework.

Enzyme Inhibition and Receptor Interaction Studies

Currently, there is a notable absence of publicly available scientific literature detailing specific enzyme inhibition or receptor interaction studies for this compound. While the introduction of fluorine into organic molecules can significantly alter their biological activity, research on this particular compound's interactions with biological targets has not been published in accessible databases. chemimpex.com

General studies on fluorinated compounds have shown that they can act as potent enzyme inhibitors. pharmint.net The high electronegativity of fluorine can lead to strong binding affinities and alter the electronic properties of a molecule, potentially enhancing its interaction with enzyme active sites. pharmint.net However, without specific studies on this compound, any discussion of its potential in this area remains speculative.

Neuropharmacological Research: Anxiolytic, Antidepressant, and Analgesic Effects

There is no direct, published research investigating the anxiolytic, antidepressant, or analgesic effects of this compound. A structurally related compound, 2'-Fluoro-4-methylaminorex (2F-MAR), has been identified as a recreational designer drug with stimulant effects, but it is a distinct molecule from this compound. sigmaaldrich.com The neuropharmacological profile of one compound cannot be directly extrapolated to another, even with structural similarities.

The broader field of neuropharmacology has seen the development of various compounds with anxiolytic, antidepressant, and analgesic properties. nih.govmdpi.comachemblock.comcymitquimica.comchemicalbook.comnih.gov However, research specifically linking this compound to these therapeutic areas is not currently available in the public domain.

Agricultural Chemical Research: Potential as Herbicides or Pesticides

Direct research into the potential of this compound as a herbicide or pesticide has not been found in public literature. However, studies on structurally similar acetophenone derivatives suggest that this class of compounds may possess phytotoxic properties.

A 2023 study investigated the phytotoxic activity of propiophenone, 4'-methylacetophenone (B140295), and 2',4'-dimethylacetophenone, all compounds related to the subject of this article. nih.govgoogle.comresearchgate.netmdpi.com The research found that these compounds, particularly 2',4'-dimethylacetophenone, exhibited inhibitory effects on the germination and growth of certain plant species, including Lactuca sativa (lettuce) and Allium cepa (onion). nih.govgoogle.commdpi.com

The study highlighted that the number and position of methyl groups on the acetophenone structure influence its phytotoxic efficacy. nih.govgoogle.commdpi.com For instance, 4'-methylacetophenone was found to significantly inhibit total germination and germination rate, with an effective concentration (IC50) of 0.1 mM required to induce half-maximal inhibition of total germination and germination rate in soil. google.com

These findings suggest that acetophenone derivatives have the potential to be developed as herbicides. Given that this compound shares the core acetophenone structure, it is plausible that it could also exhibit herbicidal activity. The presence of a fluorine atom could potentially enhance this activity, as fluorination is a common strategy in the development of agrochemicals to increase efficacy and metabolic stability. However, without direct experimental evidence, this remains a hypothesis.

Future Research Directions and Translational Perspectives

Integration of High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The discovery of novel bioactive derivatives of 2'-Fluoro-4'-methylacetophenone can be dramatically accelerated by integrating high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of large, systematically organized libraries of related compounds from a core scaffold. pharmatutor.org In this context, the 2'-fluoro-4'-methylphenyl ring system would serve as the constant core, while diversity would be introduced by modifying the acetyl group or by further substitution on the aromatic ring.

HTS methods can then be employed to rapidly evaluate these chemical libraries for activity against specific biological targets. nih.gov For instance, fluorescence-based assays, which are well-suited for HTS, can be developed to screen for modulators of enzymes or protein-protein interactions. nih.govnih.gov The use of fluorinated building blocks, like those derived from this compound, is increasingly popular in medicinal chemistry discovery programs due to their favorable properties. sigmaaldrich.com

Table 1: Combinatorial Approach for this compound Derivatives

| Core Scaffold | Point of Diversification | Potential Modifications | Resulting Compound Class |

|---|---|---|---|

| This compound | Acetyl Group (α-position) | Halogenation, Alkylation, Amination | α-Substituted Ketones |

| This compound | Acetyl Group (Carbonyl) | Reduction to alcohol, Reductive amination | Chiral Alcohols, Amines |

| This compound | Aromatic Ring | Further substitution (e.g., nitration, halogenation) | Poly-substituted Aromatics |

| This compound | Condensation Reactions | Reaction with aldehydes | Chalcones and Flavonoids researchgate.net |

This integrated approach streamlines the traditional, linear process of drug discovery, enabling a more efficient exploration of the chemical space around the this compound scaffold. pharmatutor.org

Advancements in Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

For the scalable and safe synthesis of this compound and its derivatives, flow chemistry and continuous manufacturing present significant advantages over traditional batch processes. acs.orgresearchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yield, selectivity, and safety, particularly for energetic or hazardous reactions. umontreal.caflinders.edu.au

The synthesis of fluorinated ketones can be challenging, but continuous flow reactors can mitigate these issues. acs.org For example, a continuous-flow process for the deoxyfluorination of ketones has been developed, enhancing safety and efficiency. acs.org Similarly, Friedel-Crafts acylation, a common method for preparing acetophenones, can be translated to a flow system, potentially using a recyclable ionic liquid catalyst to improve the process's green credentials. google.com Multi-step syntheses, which are often required for complex derivatives, can be streamlined by connecting multiple flow reactors, incorporating in-line purification and analysis to create a fully automated manufacturing process. umontreal.caflinders.edu.au

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Potential for thermal runaway, handling of hazardous reagents in bulk | Enhanced safety, small reaction volumes, contained system flinders.edu.au |

| Scalability | Often problematic, requires re-optimization | Simpler scale-up by running the system for longer ("scaling out") |

| Control | Less precise control over reaction parameters | Precise control of temperature, pressure, and residence time researchgate.net |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

Adopting continuous manufacturing for this compound would not only make its production more efficient and economical but also facilitate the on-demand synthesis of its derivatives for further research and development.

Computational Design and Optimization of Novel Fluorinated Acetophenone (B1666503) Derivatives

Computational chemistry offers powerful tools for the rational design and optimization of novel derivatives of this compound before their physical synthesis. Methods like Density Functional Theory (DFT) can predict the conformational preferences, electronic properties, and reactivity of designed molecules. nih.gov

A study on 2'-fluoro-substituted acetophenones revealed through NMR spectroscopy and DFT calculations that these compounds overwhelmingly prefer an s-trans conformation, where the carbonyl oxygen and the fluorine atom are positioned anti-periplanar. nih.gov This conformational lock, driven by the repulsive interaction between the two electronegative atoms, is a critical piece of information for drug design, as it pre-organizes the molecule for potential binding events. nih.gov Future research can use this insight to design derivatives where this conformational preference is exploited to maximize interactions with a biological target. Molecular docking simulations can then be used to predict how these new derivatives will bind to the active sites of target proteins, allowing for the prioritization of candidates with the highest predicted affinity and selectivity.

Table 3: Application of Computational Methods in Derivative Design

| Computational Method | Application | Benefit |

|---|---|---|

| Density Functional Theory (DFT) | Predict molecular geometry, electronic properties, and conformational energy. nih.gov | Provides fundamental understanding of the molecule's stability and reactivity. |

| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. | Prioritizes compounds for synthesis, reducing cost and effort. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Develop predictive models to guide the design of more potent compounds. |

| Molecular Dynamics (MD) Simulation | Simulate the movement of the ligand-protein complex over time. | Assesses the stability of the predicted binding mode. |

Exploration of New Biological Targets and Therapeutic Areas

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. researchgate.netnih.gov Derivatives of fluorinated acetophenones have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netontosight.ai

Future research should aim to broaden the scope of biological investigation for derivatives of this compound. The unique electronic and conformational features imparted by the 2'-fluoro substituent could be leveraged to achieve selectivity for specific isoforms of enzymes or receptor subtypes. nih.gov

Potential new therapeutic areas to explore include:

Neurodegenerative Diseases: Targeting enzymes such as kinases or misfolded protein aggregates implicated in diseases like Alzheimer's or Parkinson's.

Metabolic Disorders: Designing inhibitors for enzymes involved in metabolic pathways related to diabetes or obesity.

Infectious Diseases: Developing novel agents that overcome resistance mechanisms in bacteria or viruses. researchgate.net

Oncology: Creating selective inhibitors of cancer-specific kinases or protein-protein interactions. researchgate.net

The compound can also be a precursor for fluorinated flavonoids and chalcones, which are known for a wide range of biological activities. researchgate.net

Interdisciplinary Approaches in Materials and Catalysis Science

The utility of this compound is not limited to the life sciences. Its distinct properties make it an interesting building block for materials science and catalysis.

In materials science , fluorinated compounds are used to create polymers and liquid crystals with specific properties like thermal stability, chemical resistance, and unique dielectric characteristics. researchgate.net this compound could be used as a monomer or a precursor to create novel fluorinated polymers with tailored properties for applications in electronics or advanced coatings.

In catalysis , the electronic properties of ligands are crucial for the activity and selectivity of metal catalysts. Ligands derived from this compound could be synthesized, for example, by converting the ketone to a chiral amine or alcohol and incorporating it into a larger ligand scaffold. The electron-withdrawing nature of the fluorine atom could modulate the electronic environment of the metal center, potentially leading to new catalysts with enhanced performance in asymmetric synthesis or other challenging transformations. nih.gov Research has shown that fluorination can be a key strategy in developing new catalytic systems. sioc-journal.cnorganic-chemistry.org

常见问题

Q. Basic Protocol

- Storage Conditions : Desiccate at –20°C in amber vials to prevent photodegradation (common in fluorinated aromatics ).

- Shelf Life : Stability studies show <5% decomposition over 12 months when stored under argon .

Advanced Analysis

Degradation pathways:

- Hydrolysis : The carbonyl group may hydrolyze in humid environments, forming 2'-fluoro-4'-methylbenzoic acid. Monitor via HPLC (retention time shift from 8.2 to 6.5 min ).

- Light-Induced Radical Formation : ESR studies detect fluorine-centered radicals after UV exposure. Add antioxidants (e.g., BHT) to suppress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。